molecular formula C9H18N2O5Pt B008887 Cycloplatam CAS No. 109837-67-4

Cycloplatam

カタログ番号 B008887
CAS番号: 109837-67-4
分子量: 429.3 g/mol
InChIキー: OPWOOOGFNULJAQ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloplatam is a platinum-based compound that has been extensively studied for its potential applications in cancer therapy. It is a cyclic platinum complex that has a unique structure and mechanism of action, which makes it a promising candidate for cancer treatment.

作用機序

The mechanism of action of Cycloplatam is different from other platinum-based drugs. It binds to DNA and forms interstrand crosslinks, which prevent the replication of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. The unique structure of Cycloplatam allows it to bind to DNA in a different way than other platinum-based drugs, which may contribute to its effectiveness against a wide range of cancer cell lines.

生化学的および生理学的効果

Cycloplatam has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. In vivo studies have shown that Cycloplatam has low toxicity and is well-tolerated by animals.

実験室実験の利点と制限

One of the main advantages of Cycloplatam for lab experiments is its unique structure and mechanism of action. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other platinum-based drugs. It also has low toxicity and is well-tolerated by animals, which makes it a promising candidate for further preclinical studies.
One limitation of Cycloplatam for lab experiments is its cost and availability. It is a relatively new compound, and it may be difficult to obtain in large quantities for use in experiments. It also requires specialized equipment and expertise for synthesis and characterization, which may limit its use in some labs.

将来の方向性

There are several future directions for research on Cycloplatam. One area of research is the development of new formulations and delivery methods for the compound. This could include the use of nanoparticles or targeted drug delivery systems to improve its efficacy and reduce toxicity.
Another area of research is the combination of Cycloplatam with other drugs or therapies. It has been shown to be effective in combination with other platinum-based drugs, as well as with radiation therapy and immunotherapy. Further research is needed to determine the optimal combinations and dosages for these therapies.
Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of Cycloplatam in humans. These studies will be critical for the development of new cancer therapies that can improve patient outcomes and quality of life.
Conclusion:
Cycloplatam is a promising new compound that has unique properties and potential applications in cancer therapy. Its unique structure and mechanism of action make it a promising candidate for further preclinical and clinical studies. While there are still limitations and challenges to overcome, the future directions for research on Cycloplatam are promising and could lead to the development of new cancer therapies that can improve patient outcomes and quality of life.

合成法

The synthesis of Cycloplatam involves the reaction of cisplatin with a cyclic amine ligand. The resulting complex has a unique structure that is different from other platinum-based drugs. The synthesis method has been optimized to produce high yields of the compound, and it has been extensively characterized using various analytical techniques.

科学的研究の応用

Cycloplatam has been studied for its potential applications in cancer therapy. It has been shown to be effective against a wide range of cancer cell lines, including ovarian, breast, lung, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to other platinum-based drugs, such as cisplatin.

特性

CAS番号

109837-67-4

製品名

Cycloplatam

分子式

C9H18N2O5Pt

分子量

429.3 g/mol

IUPAC名

azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+)

InChI

InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2

InChIキー

OPWOOOGFNULJAQ-UHFFFAOYSA-L

SMILES

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2]

正規SMILES

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2]

同義語

ammine(cyclopentylamino)malatoplatinum(II)
cycloplatam
cycloplatin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。